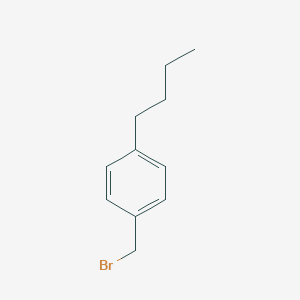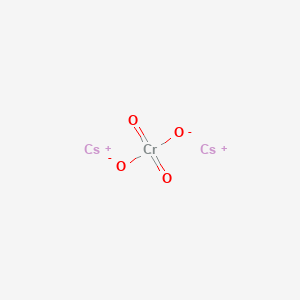
Cesium chromate
Übersicht
Beschreibung
Cesium chromate is an inorganic compound with the formula Cs2CrO4 . It is a yellow crystalline solid that is the caesium salt of chromic acid, and it crystallizes in the orthorhombic system . Its major application in the past was for the production of caesium vapour during vacuum tube manufacture .
Synthesis Analysis
Cesium chromate is mainly obtained from the reaction of chromium (VI) oxide with caesium carbonate . The reaction is as follows:Alternatively, salt metathesis between potassium chromate and caesium chloride can be performed .
Molecular Structure Analysis
The molecular formula of Cesium chromate is CrCs2O4 . It has an average mass of 381.805 Da and a mono-isotopic mass of 381.731079 Da .Chemical Reactions Analysis
Cesium chromate is used in the final stages of creating vacuum tubes. Therein, caesium vapour was produced by reaction of caesium chromate with silicon, boron, or titanium as reducing agents .Physical And Chemical Properties Analysis
Cesium chromate is a yellow crystalline solid . It has a density of 4.237 g/cm^3 and a melting point of 954 to 961 °C . It is soluble in water, with a solubility of 45.50 g/100 g at 25 °C .Wissenschaftliche Forschungsanwendungen
Adsorption of Cesium Cations and Chromate Anions
Cesium chromate is used in environmental science and pollution research. A study showed that natural zeolite, when organically modified with the surfactant cetyltrimethylammonium bromide (CTAB), can be used as a dual-function material for simultaneous adsorption of Cs+ cations and HCrO4− anions from aqueous solutions . This process is efficient in the pH range 2.5–4.2 .
Removal of Radioactive Contaminants
Cesium chromate plays a role in the removal of radioactive contaminants from liquid wastes generated from radioisotope production facilities and/or radiochemistry research laboratories . The process of adsorption is often preferred due to its high efficiency, simplicity, low-cost, and reversibility .
Production of Cesium Vapor
Cesium chromate is used to produce cesium vapor by reaction with silicon, boron, or titanium . This is used in the final stages of creating vacuum tubes .
Production of Photo-Tubes
Cesium chromate is used in the production of photo-tubes . Photo-tubes are a type of vacuum tube that convert light into an electric current using the photoelectric effect.
Research on Radiotoxicants
Cesium chromate is used in research on radiotoxicants . Radiotoxicants are substances that are toxic due to their radioactivity.
Study of Adsorption Mechanisms
Cesium chromate is used in the study of adsorption mechanisms . This involves understanding how substances interact with each other at the molecular or atomic level.
Wirkmechanismus
Target of Action
Cesium chromate, an inorganic compound with the formula Cs2CrO4 , primarily targets radioactive liquid wastes generated from radioisotope production facilities and/or radiochemistry research laboratories . It is particularly effective in adsorbing cesium cations (Cs+) and chromate anions (HCrO4−) from aqueous solutions .
Mode of Action
Cesium chromate interacts with its targets through a process known as adsorption . This process involves the attachment of cesium cations and chromate anions to the surface of a solid substance, in this case, a surfactant-modified zeolite . The zeolite is organically modified with the surfactant cetyltrimethylammonium bromide (CTAB), enhancing its ability to adsorb the concerned species .
Biochemical Pathways
The primary biochemical pathway affected by cesium chromate involves the adsorption of cesium cations and chromate anions . This process is facilitated by the surfactant-modified zeolite, which acts as a dual-function material . The adsorption mechanism of the concerned (radio)toxicants is proposed .
Pharmacokinetics
adsorption capacities . Specifically, CTAB-zeolite exhibited adsorption capacities of 0.713 and 1.216 mmol/g for Cs(I) and Cr(VI), respectively .
Result of Action
The result of cesium chromate’s action is the effective removal of cesium cations and chromate anions from aqueous solutions . This is particularly beneficial in the context of radioactive liquid waste management, where such ions pose significant environmental and health hazards .
Action Environment
The action of cesium chromate is influenced by several environmental factors. For instance, the efficiency of the adsorption process is dependent on the pH range of the solution , with optimal adsorption occurring in the pH range 2.5–4.2 . Additionally, the process is time-dependent, with equilibrium being attained after 90 and 300 minutes for Cs(I) and Cr(VI), respectively .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dicesium;dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Cs.4O/q;2*+1;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROHICCPQMHYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2CrO4, CrCs2O4 | |
| Record name | caesium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894903 | |
| Record name | Cesium chromate (Cs2CrO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.805 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; Soluble in water; [MSDSonline] | |
| Record name | Cesium chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8557 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cesium chromate | |
CAS RN |
13454-78-9, 56320-90-2 | |
| Record name | Cesium chromate (Cs2CrO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), cesium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cesium chromate (Cs2CrO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicesium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cesium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





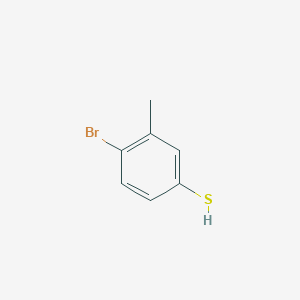
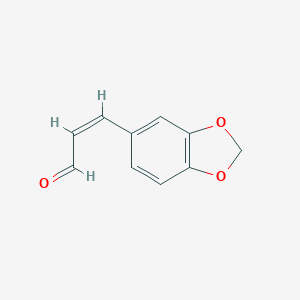


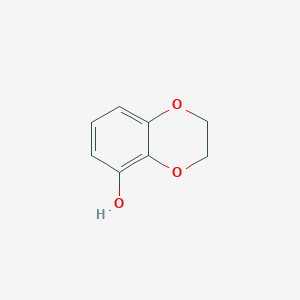
![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)

